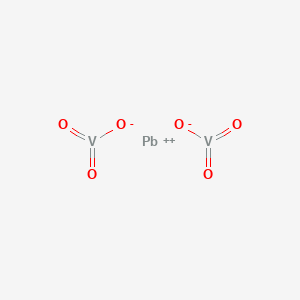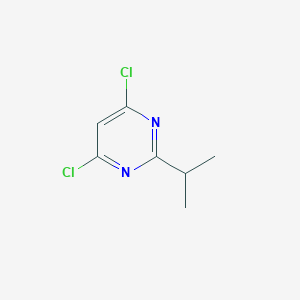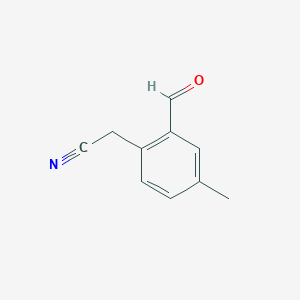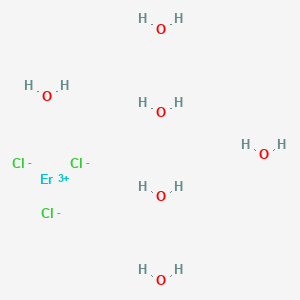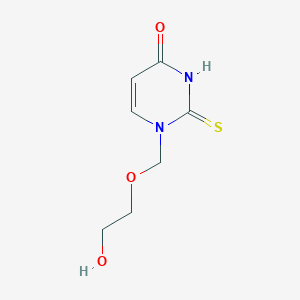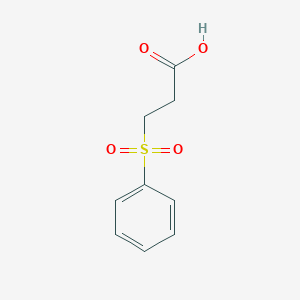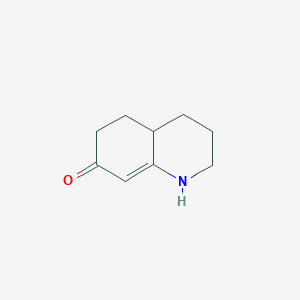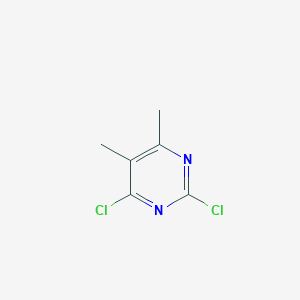
2,4-Dichloro-5,6-dimethylpyrimidine
描述
2,4-Dichloro-5,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and substituents have been investigated, which can provide insights into the properties and reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including condensation and chlorination processes. For instance, the synthesis of 5-[1-(2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine involves chlorination of substituted barbituric acids . Another example is the preparation of 4,6-Dimethyl-2-methanesulfonylpyrimidine, which includes methylation, condensation, and oxidation steps . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of pyrimidine derivatives. For example, the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined using this method, revealing monoclinic symmetry . Similarly, the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were studied by X-ray methods, showing planar six-membered rings with significant double-bond character . These findings can be extrapolated to predict the molecular structure of 2,4-Dichloro-5,6-dimethylpyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cycloadditions, tautomerisations, and hydrogen bonding interactions. For instance, 6-[(dimethylamino)methylene]aminouracil reacts with heterocumulenes to form pyrimido[4,5-d]pyrimidines . The reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine could be similar, potentially participating in reactions that involve electrophilic or nucleophilic attacks, as suggested by the molecular electrostatic potential (MEP) analysis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of methyl groups and halogen atoms can affect the compound's phase transitions, vibrations, and tunneling phenomena . Theoretical calculations, such as DFT, HF, and MP2 methods, can provide insights into the atomic net charges and population, which are relevant for understanding the physical properties of these compounds . The DNA cleavage activity of a pyrimidine derivative was also evaluated, indicating potential biological interactions .
科学研究应用
Cocrystal Formation and X-ray Diffraction Studies
Research on cocrystals involving pyrimidine derivatives such as 4-amino-5-chloro-2,6-dimethylpyrimidine has shown that these compounds can form various cocrystals with carboxylic acids. These cocrystals have been characterized using single-crystal X-ray diffraction, highlighting the hydrogen bonding capabilities of the pyrimidine unit (Rajam et al., 2018).
Tautomerism and Disordered Structures
Studies involving pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine, have revealed insights into tautomerism, twinning, and disorder in crystalline forms. This research is crucial for understanding the molecular recognition processes in pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Synthesis and Structural Analysis
The synthesis of various pyrimidine derivatives, including studies on 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, has been a topic of interest. These studies involve spectroscopic measurements and computational methods, providing insights into the molecular structure and properties of these compounds (Atay et al., 2018).
Density Functional Theory (DFT) Studies
Density functional theory has been applied to study the structure and vibrational characteristics of compounds like 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. This research is significant for understanding the molecular interactions and bonding in pyrimidine derivatives (Sreenivas et al., 2022).
Nonlinear Optical Analysis
Pyrimidine derivatives have been explored for their potential in nonlinear optics (NLO) fields. Studies have focused on structural parameters, electronic properties, and the NLO characteristics of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).
Self-Assembly in Nonpolar Solvents
Research on the self-assembly of 2-aminopyrimidines, including derivatives like 2-amino-4,6-dimethyl-pyrimidine, in nonpolar solvents has been conducted. This study provides insights into the hydrogen bonding and association behaviors of these molecules in different solvent environments (Rospenk & Koll, 2007).
安全和危害
The safety information for 2,4-Dichloro-5,6-dimethylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
2,4-dichloro-5,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIDUSEHNCLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287121 | |
| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6-dimethylpyrimidine | |
CAS RN |
1780-32-1 | |
| Record name | 1780-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



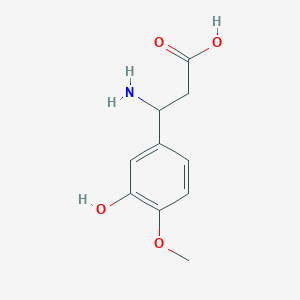
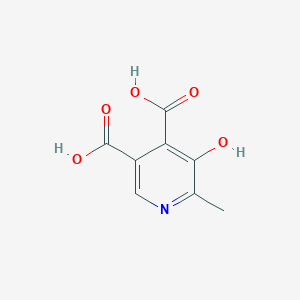
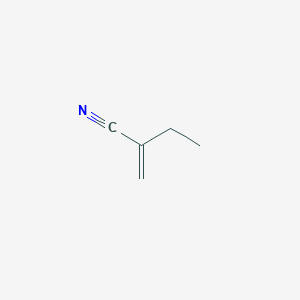
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
